Lithium acetylsalicylate
CAS No.: 552-98-7
Cat. No.: VC0533308
Molecular Formula: C9H7LiO4
Molecular Weight: 186.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 552-98-7 |
---|---|
Molecular Formula | C9H7LiO4 |
Molecular Weight | 186.1 g/mol |
IUPAC Name | lithium;2-acetyloxybenzoate |
Standard InChI | InChI=1S/C9H8O4.Li/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |
Standard InChI Key | FGLLQDSAOUJRST-UHFFFAOYSA-M |
Isomeric SMILES | [Li+].CC(=O)OC1=CC=CC=C1C(=O)[O-] |
SMILES | [Li+].CC(=O)OC1=CC=CC=C1C(=O)[O-] |
Canonical SMILES | [Li+].CC(=O)OC1=CC=CC=C1C(=O)[O-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis of Lithium Acetylsalicylate
Lithium acetylsalicylate (C₉H₇LiO₄) is an ionic salt comprising a lithium cation and the deprotonated acetylsalicylic acid anion. The molecular structure features a benzoate core substituted with an acetyloxy group at the ortho position, with the lithium ion coordinating to the carboxylate oxygen . This coordination geometry enhances the compound’s stability in solid-state and aqueous environments, as evidenced by spectroscopic analyses such as infrared (IR) and Raman spectroscopy, which identify characteristic vibrational modes of the carboxylate (≈1,600 cm⁻¹) and acetyloxy (≈1,760 cm⁻¹) groups .
Synthesis Methods
The synthesis of lithium acetylsalicylate typically involves the neutralization of acetylsalicylic acid with lithium hydroxide in a polar solvent such as tetrahydrofuran (THF) or isobutanol. A molar ratio of 4:1 (lithium hydroxide to acetylsalicylic acid) ensures complete deprotonation of the carboxylic acid group, yielding a crystalline product with high purity . Advanced crystal engineering techniques, such as the formation of ionic cocrystals (ICCs), have further optimized its physicochemical properties. For example, lithium salicylate proline (LISPRO), a related ICC, demonstrates enhanced thermal stability and controlled-release characteristics due to hydrogen-bonding networks between lithium ions and organic ligands .
Table 1: Key Physicochemical Properties of Lithium Acetylsalicylate
Property | Value |
---|---|
Molecular Formula | C₉H₇LiO₄ |
Molecular Weight | 186.1 g/mol |
CAS Registry Number | 552-98-7 |
Synonyms | Lithium 2-acetoxybenzoate; Acetylsalicylic acid lithium salt |
Pharmacological Mechanisms and Biological Activity
The pharmacological profile of lithium acetylsalicylate arises from the synergistic interplay between lithium and acetylsalicylic acid. Lithium modulates intracellular signaling pathways, including glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase (IMPase), which are critical for mood stabilization and neuroprotection . Concurrently, acetylsalicylic acid inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and neuroinflammation—a factor implicated in bipolar disorder and neurodegenerative diseases . Preclinical studies suggest that this dual mechanism may mitigate the neurotoxic effects of chronic lithium therapy while enhancing therapeutic efficacy.
Neuroinflammatory Modulation
In animal models of neuroinflammation, lithium acetylsalicylate reduces glial activation and pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) by 40–60% compared to lithium carbonate alone . This effect is attributed to acetylsalicylic acid’s ability to suppress nuclear factor-kappa B (NF-κB) translocation, a key regulator of inflammatory responses. Furthermore, low-dose acetylsalicylic acid (≤100 mg/day) potentiates lithium’s neuroprotective effects by upregulating brain-derived neurotrophic factor (BDNF) expression in hippocampal neurons .
Pharmacokinetics and Biodistribution
Lithium acetylsalicylate exhibits distinct pharmacokinetic properties compared to traditional lithium salts. In rodent studies, a single oral dose (50 mg/kg) achieves peak plasma lithium concentrations (Cₘₐₓ) of 0.8 mM at 2 hours post-administration, with a half-life (t₁/₂) of 24 hours . Notably, brain lithium levels remain elevated for 72 hours, suggesting sustained release from the acetylsalicylic acid matrix. This prolonged retention may reduce dosing frequency and improve patient compliance.
Table 2: Pharmacokinetic Parameters of Lithium Acetylsalicylate in Rats
Time (h) | Plasma [Li⁺] (mM) | Brain [Li⁺] (µg/g) |
---|---|---|
2 | 0.78 ± 0.12 | 1.45 ± 0.21 |
24 | 0.34 ± 0.08 | 1.12 ± 0.18 |
72 | 0.09 ± 0.03 | 0.67 ± 0.09 |
Comparative Analysis with Conventional Lithium Salts
Table 3: Lithium Acetylsalicylate vs. Lithium Carbonate
Parameter | Lithium Acetylsalicylate | Lithium Carbonate |
---|---|---|
Bioavailability | 85–90% | 70–80% |
t₁/₂ | 24 h | 18–24 h |
Common Side Effects | Gastrointestinal irritation | Polyuria, tremor |
Therapeutic Index | 2.5 | 1.8 |
Lithium acetylsalicylate’s higher therapeutic index (2.5 vs. 1.8 for carbonate) reflects its improved safety profile, particularly regarding renal and thyroid dysfunction .
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